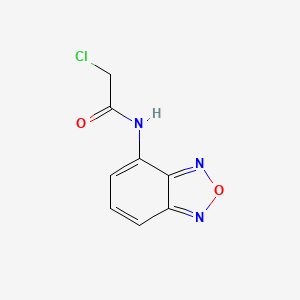

N-2,1,3-benzoxadiazol-4-yl-2-chloroacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-2,1,3-benzoxadiazol-4-yl-2-chloroacetamide” is a biochemical used for proteomics research . It belongs to the class of organic compounds known as alpha amino acid amides .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the acyl-imidazole derivative of the fluorescent fatty acid was used to esterify L-alpha-glycerophosphorylcholine .Molecular Structure Analysis

The molecular formula of “N-2,1,3-benzoxadiazol-4-yl-2-chloroacetamide” is C8H6ClN3O2 . Its molecular weight is 211.61 .Scientific Research Applications

Glucose Uptake Monitoring

This compound is used as a fluorescent glucose analog called 2-NBDG to monitor glucose uptake in live cells. It serves as an indicator of cell viability and can be visualized using optical filters designed for fluorescein .

Tumor Cell Studies

2-NBDG: is also utilized in studying tumor cells due to its properties as a fluorescent deoxyglucose analog. It helps in the direct measurement of glucose uptake which is crucial for cancer research .

Sphingolipid Transport and Metabolism

NBD C6-Ceramide: is another derivative used to study sphingolipid transport and metabolism mechanisms. It selectively stains the Golgi apparatus in both live and fixed cells .

Anticancer Activity

Compounds like 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio) hexanol (NBDHEX) have shown promising anticancer activity in various tumor models, highlighting their potential therapeutic applications .

Cell Viability Indicator

In addition to glucose uptake monitoring, 2-NBDG is used to assess cell viability, providing a direct method to monitor cellular health and metabolism .

Lipid Raft Studies

NBD PE (NBD-DSPE): is used to study lipid rafts due to its ability to partition into cholesterol and sphingolipid-enriched microdomains, aiding in the understanding of cellular membrane structures .

Mechanism of Action

The mechanism of action of similar compounds has been studied. For example, halogenated N - (1,3,4-oxadiazol-2-yl)benzamides were able to depolarize bacterial membranes and regulate siderophore biosynthesis and heme regulation . Iron starvation is part of the mechanism of action that led to bacterial killing .

Future Directions

properties

IUPAC Name |

N-(2,1,3-benzoxadiazol-4-yl)-2-chloroacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O2/c9-4-7(13)10-5-2-1-3-6-8(5)12-14-11-6/h1-3H,4H2,(H,10,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKBYPBBMQWHNOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C(=C1)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)vinyl)phenyl 2-methoxybenzoate](/img/structure/B2989690.png)

![1-{3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}isoquinoline](/img/structure/B2989697.png)

![2-(((5-Bromo-2-methylthiazol-4-yl)methyl)thio)-5-nitrobenzo[d]oxazole](/img/structure/B2989698.png)

![1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine](/img/structure/B2989700.png)

![[3-Fluoro-4-(morpholin-4-yl)phenyl]methanamine](/img/structure/B2989702.png)

![4-(4-ethoxyphenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2989704.png)

![Tert-butyl 1-acetyl-3-amino-4-thia-1,2,8-triazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B2989709.png)

![(2,2,7,7-tetramethyltetrahydro-3aH-di[1,3]dioxolo[4,5-b:4,5-d]pyran-5-yl)methyl benzoate](/img/structure/B2989710.png)